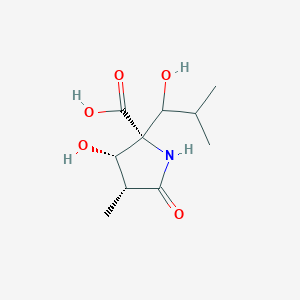
(2R,3S,4R)-3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R,3S,4R)-3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including anticancer and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H21N1O5, and its structure features a pyrrolidine ring with various functional groups that contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Research has shown that derivatives of 5-oxopyrrolidine compounds, including the target compound, possess notable anticancer properties. A study characterized the anticancer activity against A549 human lung adenocarcinoma cells, revealing that certain structural modifications enhance cytotoxicity while minimizing effects on non-cancerous cells.
Key Findings:
- Compounds with free amino groups demonstrated greater anticancer activity compared to those with acetylamino fragments.
- The most active derivatives reduced A549 cell viability significantly, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Its effectiveness against Gram-positive pathogens is particularly noteworthy given the rising challenge of antibiotic resistance.
Research Highlights:
- In vitro studies indicated that the compound exhibited structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.
- The presence of specific functional groups was correlated with enhanced antimicrobial efficacy .
Case Studies
Several case studies illustrate the practical implications of this compound's biological activities:
- Anticancer Efficacy :
- Antimicrobial Resistance :
Data Table: Biological Activity Summary
| Activity | Target Cells/Pathogens | Key Findings |
|---|---|---|
| Anticancer | A549 (lung adenocarcinoma) | Significant reduction in cell viability |
| Antimicrobial | Staphylococcus aureus, Klebsiella pneumoniae | Structure-dependent activity against resistant strains |
属性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
(2R,3S,4R)-3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-4(2)6(12)10(9(15)16)7(13)5(3)8(14)11-10/h4-7,12-13H,1-3H3,(H,11,14)(H,15,16)/t5-,6?,7+,10-/m1/s1 |
InChI 键 |
USVJHCXEVSVUEZ-ALELGUIPSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@](NC1=O)(C(C(C)C)O)C(=O)O)O |
规范 SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















